molecular formula C8H10BrNO B3057760 4-Bromo-2,3,5-trimethylpyridine 1-oxide CAS No. 848694-11-1

4-Bromo-2,3,5-trimethylpyridine 1-oxide

Cat. No. B3057760
Key on ui cas rn: 848694-11-1
M. Wt: 216.07 g/mol
InChI Key: XJTFVTIYKKOOCN-UHFFFAOYSA-N
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Patent
US07138402B2

Procedure details

2,3,5-collidine-N-oxide (1.3 g, 10 mmol) and K2CO3 (2.9 g, 20 mmol) were suspended in 10 mL of CCl4. Bromine (1 mL, 20 mmol) was added dropwise, and the reaction mixture was heated to reflux for 2 h. Work-up (EtOAc) and flash chromatography (10% MeOH/EtOAc) afforded the title compound as a solid (1.05 g, 51% yield). HPLC Rt: 5.24 min. 1H-NMR (CDCl3): δ 8.06 (s, 1H), 2.56 (s, 3H), 2.43 (s, 3H), 2.31 (s, 3H). m/z (%) 216.2 (M+1, 100%), 218.2 (M+3, 100%). Rf (20% MeOH/EtOAc): 0.45.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
MeOH EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
51%

Identifiers

REACTION_CXSMILES
[N+:1]1([O-:10])[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[C:2]=1[CH3:9].C([O-])([O-])=O.[K+].[K+].[Br:17]Br.CCOC(C)=O>C(Cl)(Cl)(Cl)Cl.CO.CCOC(C)=O>[Br:17][C:4]1[C:5]([CH3:7])=[CH:6][N+:1]([O-:10])=[C:2]([CH3:9])[C:3]=1[CH3:8] |f:1.2.3,7.8|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
[N+]1(=C(C(=CC(=C1)C)C)C)[O-]
Step Two
Name
Quantity
2.9 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Six
Name
MeOH EtOAc
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=[N+](C=C1C)[O-])C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 48.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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